4-(chloromethyl)-3-(furan-3-yl)-1H-pyrazole
Description
Chemical Identity and Nomenclature
The chemical identity of this compound is precisely defined through multiple nomenclature systems and structural descriptors that provide comprehensive characterization of this heterocyclic compound. The systematic name follows International Union of Pure and Applied Chemistry conventions, although alternative naming systems may designate this compound as 4-(chloromethyl)-5-(furan-3-yl)-1H-pyrazole, reflecting different numbering conventions for the pyrazole ring system. The Chemical Abstracts Service has assigned the unique identifier 2092705-33-2 to this compound, providing an unambiguous reference for chemical databases and regulatory purposes.
The structural representation through the Simplified Molecular Input Line Entry System notation ClCC1=CNN=C1C2=COC=C2 provides a linear description of the molecular connectivity, clearly indicating the chloromethyl substituent attached to the pyrazole ring and the furan moiety at the 3-position. The International Chemical Identifier and its corresponding key offer additional layers of structural specification that enable precise identification across different chemical databases and computational platforms. These various nomenclature systems collectively ensure that this compound can be unambiguously identified and referenced in scientific literature, patent applications, and commercial transactions.
The molecular architecture of this compound reflects the characteristic features of both constituent heterocyclic systems. The pyrazole ring exhibits the typical five-membered structure with two adjacent nitrogen atoms, providing both hydrogen bond donor and acceptor capabilities through the nitrogen-hydrogen functionality. The furan ring contributes an oxygen heteroatom that introduces additional electronic effects and potential binding interactions. The chloromethyl substituent represents a reactive functional group that can participate in nucleophilic substitution reactions, thereby serving as a versatile synthetic intermediate for the preparation of more complex derivatives.
Historical Context in Heterocyclic Chemistry Research
The development of this compound as a chemical entity is deeply rooted in the historical evolution of heterocyclic chemistry, particularly the systematic investigation of pyrazole-containing compounds that began in the late nineteenth century. The foundational work in pyrazole chemistry can be traced to the pioneering efforts of German chemist Ludwig Knorr, who first coined the term "pyrazole" in 1883 and established many of the fundamental synthetic methodologies that remain relevant today. Knorr's initial investigations focused on the condensation reactions between acetoacetic ester and phenylhydrazine, leading to the formation of 5-pyrazolone derivatives and establishing the conceptual framework for pyrazole synthesis.
The historical progression of pyrazole chemistry gained significant momentum with the work of Hans von Pechmann, who developed a classical synthetic approach for pyrazole preparation in 1898 through the reaction of acetylene with diazomethane. This methodology represented a crucial advancement in the field, providing researchers with reliable access to the pyrazole core structure and enabling subsequent investigations into substitution patterns and functional group modifications. The synthesis of pyrazole itself was first achieved by Edward Buchner in 1889 through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid, establishing the fundamental chemical identity of this heterocyclic system.
The discovery of naturally occurring pyrazole compounds marked another significant milestone in the historical development of this field. In 1959, researchers successfully isolated 1-pyrazolyl-alanine from watermelon seeds, representing the first identification of a pyrazole-containing natural product. This discovery fundamentally altered the perception of pyrazoles from purely synthetic curiosities to biologically relevant molecules with potential therapeutic significance. The identification of natural pyrazoles provided validation for the biological compatibility of these heterocyclic systems and stimulated increased interest in their pharmacological properties.
The evolution of heterocyclic chemistry research throughout the twentieth century increasingly recognized the importance of multiheterocyclic systems, such as those exemplified by this compound. The systematic investigation of compounds containing multiple heterocyclic rings became a central theme in medicinal chemistry, driven by the recognition that such systems often exhibit enhanced biological activity and improved pharmacological properties compared to simpler structures. The development of advanced synthetic methodologies, including microwave-assisted synthesis, multicomponent reactions, and dipolar cycloaddition approaches, has enabled researchers to efficiently prepare complex heterocyclic compounds that would have been challenging to synthesize using classical methods.
The contemporary understanding of pyrazole chemistry encompasses a vast array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. The historical trajectory from Knorr's initial investigations to modern pharmaceutical applications demonstrates the remarkable evolution of this field and provides context for understanding the significance of specific compounds such as this compound. The integration of furan moieties with pyrazole scaffolds represents a natural progression in the quest for novel bioactive compounds, building upon decades of fundamental research in heterocyclic chemistry to create increasingly sophisticated molecular architectures with enhanced therapeutic potential.
Properties
IUPAC Name |
4-(chloromethyl)-5-(furan-3-yl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-3-7-4-10-11-8(7)6-1-2-12-5-6/h1-2,4-5H,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPSSZYOJFLOCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=C(C=NN2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Chloromethyl)-3-(furan-3-yl)-1H-pyrazole is a compound that belongs to the pyrazole family, characterized by its unique structural features which include a pyrazole ring, a furan ring, and a chloromethyl group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 186.61 g/mol. The presence of the chloromethyl group enhances its electrophilic properties, making it reactive towards nucleophiles and suitable for various biological applications.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory effects. In a study, compounds similar in structure showed up to 85% inhibition of tumor necrosis factor (TNF-α) and significant reductions in interleukin-6 (IL-6) levels at concentrations as low as 10 µM , compared to standard drugs like dexamethasone .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives based on similar structures can inhibit bacterial growth effectively. For instance, certain pyrazole derivatives demonstrated notable activity against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Potential
The anticancer activity of pyrazole derivatives has been widely documented. For example, some compounds have shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values in the sub-micromolar range . The mechanism often involves modulation of specific enzyme activities or interference with cellular signaling pathways related to cancer progression.
Mechanistic Insights
The biological mechanisms underlying the activity of this compound typically involve:
- Enzyme Modulation : The compound may interact with enzymes involved in inflammatory pathways or cancer metabolism.
- Cellular Signaling Interference : It can disrupt signaling pathways that promote cell proliferation and survival in cancer cells.
Synthesis Methods
Various synthesis methods have been developed for creating this compound. Some notable approaches include:
- Chloromethylation Reactions : Utilizing chlorosulfonic acid and dimethoxymethane to introduce the chloromethyl group efficiently .
- Cyclization Techniques : Sequential cyclization methods involving hydrazine derivatives and α,β-unsaturated carbonyl compounds have been employed to achieve high yields .
Case Studies
Several studies highlight the pharmacological potential of pyrazole derivatives:
- Study on Anti-inflammatory Activity : A series of novel pyrazoles were synthesized and tested for their ability to inhibit TNF-α and IL-6 production. Results indicated that modifications on the pyrazole ring significantly influenced anti-inflammatory potency .
- Anticancer Evaluation : In vitro assays demonstrated that specific derivatives of this compound inhibited the growth of MCF-7 cells with IC50 values comparable to established chemotherapeutics .
Scientific Research Applications
Pharmaceutical Applications
The medicinal properties of 4-(chloromethyl)-3-(furan-3-yl)-1H-pyrazole are primarily attributed to its biological activities. Research indicates that pyrazole derivatives exhibit various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of pyrazole derivatives. For instance, derivatives synthesized from similar structures have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The compound's chloromethyl group enhances its electrophilic properties, allowing it to engage in nucleophilic substitution reactions that can lead to the development of new antimicrobial agents.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 12.5 µg/mL |
| Novel Pyrazole Derivative 1 | S. aureus | 6.25 µg/mL |
| Novel Pyrazole Derivative 2 | Pseudomonas aeruginosa | 3.125 µg/mL |
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds similar to this compound have been evaluated for their ability to inhibit inflammatory pathways. For example, studies have shown that certain pyrazoles can reduce inflammation in carrageenan-induced edema models .
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | Model Used | Activity Level |
|---|---|---|
| This compound | Carrageenan-induced edema | Comparable to diclofenac sodium |
| Novel Pyrazole Derivative 1 | Acetic acid-induced permeability | Significant reduction in inflammation |
Anticancer Applications
Recent advancements indicate that pyrazole derivatives possess anticancer properties. Compounds related to this compound have been tested against various cancer cell lines, demonstrating promising cytotoxic effects . For example, certain derivatives have shown effective inhibition of cell proliferation in human colon carcinoma lines.
Table 3: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT-116 (colon carcinoma) | 0.58 |
| Novel Pyrazole Derivative 2 | MCF-7 (breast cancer) | 0.46 |
Agricultural Applications
Beyond medicinal uses, the compound shows promise in agriculture as a potential pesticide or herbicide due to its biological activity against plant pathogens.
Phytopathogenic Effects
Studies have indicated that pyrazole derivatives can inhibit the growth of various phytopathogenic fungi. This application is crucial for developing environmentally friendly agricultural chemicals.
Table 4: Antifungal Activity Against Phytopathogens
| Compound | Fungal Strain | Inhibition Percentage (%) |
|---|---|---|
| This compound | Fusarium oxysporum | >70% |
| Novel Pyrazole Derivative 1 | Botrytis cinerea | >60% |
Material Science Applications
The unique chemical structure of this compound also opens avenues for applications in material science, particularly in the synthesis of polymers or other advanced materials due to its reactive chloromethyl group.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences, synthesis yields, and biological activities of 4-(chloromethyl)-3-(furan-3-yl)-1H-pyrazole and analogous pyrazole derivatives:
*Estimated based on analogous syntheses in .
Key Comparative Insights
- Halogen vs. Alkyl Substituents: Chloromethyl (ClCH2) at position 4 confers higher reactivity compared to bromomethyl (BrCH2) in nucleophilic substitutions, as seen in the synthesis of imidazole hybrids (e.g., compound 7d in ).
- Aryl vs.
Biological Activity :
Thiophene-substituted derivatives (e.g., compound 2 in ) show superior antileishmanial activity (IC50: 0.079 µg/mL) compared to furan analogs, likely due to sulfur’s electronegativity enhancing target interaction.Synthetic Challenges : The furan-3-yl group introduces steric hindrance during chloromethylation, reducing yields (~60–70%) compared to phenyl-substituted analogs (~80% in ).
Preparation Methods
Step 1: Synthesis of Hydrazonoyl Chloride Intermediate
- Starting from a furan-3-carboxaldehyde derivative, the corresponding carbohydrazide is prepared.
- Chlorination of the carbohydrazide yields the hydrazonoyl chloride intermediate, which is crucial for subsequent cycloaddition.
Step 2: Generation of Nitrilimine and Cycloaddition
- The hydrazonoyl chloride intermediate is treated with a base such as sodium ethoxide in ethanol to generate a nitrilimine species in situ.
- This nitrilimine undergoes a [3+2] cycloaddition with an activated alkene or β-diketone derivative (e.g., acetylacetone) to form the pyrazole ring.
- The chloromethyl group can be introduced either by using a chloromethylated β-diketone or by subsequent chloromethylation of the pyrazole ring at position 4.
Step 3: Isolation and Purification
- The reaction mixture is worked up by standard extraction, followed by purification using crystallization or chromatography to isolate the target compound.
This approach is supported by mechanistic studies showing the formation of pyrazolyl derivatives via nitrilimine intermediates reacting with β-diketones.
Alternative Synthetic Approaches
Method A: Cerium-Catalyzed Hydrazine Addition
- Cerium ammonium nitrate (CAN) catalysis has been used to synthesize substituted pyrazoles by reacting cerium-catalyzed substituted hydrazines with 1,3-diketones and allyl trimethylsilane.
- This method allows for the introduction of diverse substituents, including halomethyl groups, under mild conditions with moderate yields (ca. 30% over multiple steps).
Method B: Microwave-Assisted Cyclization
- Microwave irradiation can accelerate the synthesis of 4-substituted pyrazoles by promoting condensation reactions between hydrazines and diketones or related substrates.
- This solvent-free or minimal solvent method enhances yields and reduces reaction times, potentially applicable to synthesizing furan-substituted pyrazoles.
Data Table Summarizing Preparation Methods
Research Findings and Mechanistic Insights
- The nitrilimine intermediate formed from hydrazonoyl chloride is a 1,3-dipole that reacts regioselectively with β-diketones, affording pyrazoles with substitution at positions 3 and 4, including chloromethyl groups at position 4.
- Cerium-catalyzed methods provide a controlled environment for hydrazine addition, allowing selective substitution patterns but may require multiple steps and careful control of reaction parameters.
- Microwave-assisted synthesis enhances reaction kinetics and yields, particularly useful for synthesizing pyrazoles with sensitive substituents like furan rings, which might degrade under prolonged heating.
- The presence of the furan ring at position 3 is typically introduced via the β-diketone or hydrazine component, depending on the synthetic route.
Q & A
Q. Optimization Tips :
- Use high-purity reagents to minimize side reactions.
- Monitor reaction progress via TLC or LC-MS.
- Tailor solvent systems (e.g., DMF for polar intermediates, THF for sterically hindered reactions).
Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity. For example, provides detailed SMILES and InChI data for analogous compounds, guiding peak assignments .
- X-Ray Diffraction (XRD) : emphasizes XRD for resolving crystal structures of pyrazole derivatives, critical for confirming stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weights, as shown in for trifluoromethyl-substituted pyrazoles .
Q. Methodological Workflow :
Acquire NMR data in deuterated solvents (e.g., CDCl₃ or DMSO-d₆).
Grow single crystals via slow evaporation in a solvent mixture (e.g., EtOH/CH₂Cl₂).
Compare experimental HRMS with theoretical m/z values.
How can researchers resolve contradictions in spectroscopic or biological activity data for pyrazole derivatives?
Advanced Research Focus
Contradictions often arise from impurity interference , solvent effects , or polymorphism . Strategies include:
- Cross-Validation : Combine NMR, IR, and XRD data () to confirm structural integrity .
- Computational Modeling : Use DFT calculations (e.g., Gaussian software) to predict NMR chemical shifts or optimize geometries, as implied by ’s InChI key and SMILES data .
- Biological Replicates : For activity discrepancies, repeat assays with controlled cell lines (e.g., ’s SAR study on pyrazole carboxamides) .
Case Study :
If a trifluoromethyl group’s electronic effect () contradicts expected reactivity, computational electron-density mapping can clarify its inductive vs. resonance contributions .
How can substituent effects on the pyrazole core be systematically studied to enhance reactivity or biological activity?
Q. Advanced Research Focus
- Structure-Activity Relationship (SAR) Studies :
- Experimental Design :
- Synthesize derivatives with varied substituents (e.g., Cl, OMe, CF₃).
- Test reactivity in model reactions (e.g., nucleophilic substitution, cycloaddition).
- Correlate electronic parameters (Hammett σ values) with reaction rates or binding affinities.
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Model solvation effects and conformational flexibility using software like GROMACS.
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity (’s InChI key facilitates input file preparation) .
- ADMET Prediction : Tools like SwissADME or ADMETLab estimate bioavailability, toxicity, and metabolic pathways (’s logP data aligns with such analyses) .
Q. Workflow :
Generate 3D structures from SMILES ().
Optimize geometry at the B3LYP/6-31G* level.
Simulate docking with target proteins (e.g., carbonic anhydrase in ) .
How can researchers design experiments to study the stability of this compound under varying pH and temperature conditions?
Q. Advanced Research Focus
- Accelerated Stability Testing :
- pH Variation : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC (’s safety protocols recommend avoiding moisture) .
- Thermal Analysis : Use DSC/TGA to determine melting points and decomposition thresholds ( notes a melting point of 155–158°C for a related compound) .
Q. Key Parameters :
- Half-life (t₁/₂) determination in aqueous solutions.
- Identification of degradation products via LC-MS.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
